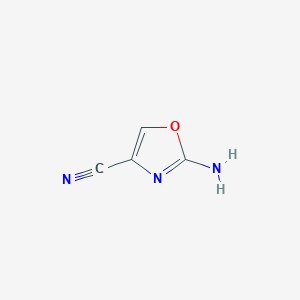

2-Aminooxazole-4-carbonitrile

描述

Significance in Heterocyclic Chemistry Research

In the realm of heterocyclic chemistry, the 2-aminooxazole-4-carbonitrile framework is recognized as a highly versatile and valuable scaffold. Its structure serves as an adaptable template for diversity-oriented synthesis, allowing for functionalization at multiple positions. lookchem.com This adaptability is crucial for creating libraries of novel compounds with varied properties.

The 2-substituted-5-aminooxazole-4-carbonitrile skeleton, in particular, provides a drug-like template for generating low molecular weight fragment libraries. lookchem.com Researchers have successfully employed microwave-mediated synthesis to produce these oxazole (B20620) derivatives in high yields. lookchem.com This method is particularly effective for creating derivatives with heterocyclic, aromatic, and cyclic substituents. lookchem.com The primary amine and nitrile functional groups on the core structure are amenable to a wide range of chemical transformations, including cycloadditions, reductions, and acylations, further expanding the accessible chemical space. lookchem.com For instance, the nitrile group can be converted to a tetrazole, which is often used as a bioisostere for carboxylic acids in medicinal chemistry. lookchem.comgrowingscience.com The versatility of C(2)-functionalized 5-aminooxazole-4-carbonitrile (B1331464) makes it a key building block for constructing more complex heterocyclic systems, such as oxazolo[5,4-d]pyrimidines. mdpi.com

Table 1: Synthetic Utility of the this compound Scaffold

| Position for Functionalization | Functional Group | Potential Modifications | Resulting Structures |

|---|---|---|---|

| 2-position | R-group | Introduction of alkyl, aryl, and heterocyclic units | Varied size and electronic properties in derivatives lookchem.com |

| 4-position | Nitrile (Carbonitrile) | Cycloaddition, reduction, conversion to tetrazoles | Tetrazole analogues, other heterocyclic systems lookchem.com |

| 5-position | Amine | Acylation, reaction with reagents like 2,5-dimethoxytetrahydrofuran (B146720) | Amides, pyrrole-substituted oxazoles lookchem.com |

Role as a Privileged Scaffold in Medicinal Chemistry Research

The 2-aminooxazole nucleus is increasingly recognized as a "privileged scaffold" in medicinal chemistry, a concept describing molecular frameworks that are capable of binding to multiple biological targets. While historically less explored than its sulfur-containing isostere, 2-aminothiazole (B372263), the 2-aminooxazole scaffold is now being investigated as a novel chemical tool to support drug discovery. nih.govresearchgate.net

Isosterism and bioisosterism are fundamental concepts in drug design, where the substitution of one atom or group for another with similar properties can lead to improved efficacy and physicochemical characteristics. nih.govnih.gov The 2-aminooxazole moiety represents a direct isosteric replacement for the widely used 2-aminothiazole nucleus, where an oxygen atom substitutes the sulfur atom. nih.gov This substitution can be a worthwhile strategy, especially since 2-aminothiazoles have, in some instances, been identified as pan-assay interference compounds (PAINS). nih.gov

Research has focused on synthesizing and evaluating N-substituted 4-phenyl-2-aminooxazoles, which have shown promise in antitubercular medicinal chemistry. nih.govresearchgate.netnih.gov Comparative studies between 2-aminooxazole and 2-aminothiazole derivatives have been conducted to assess differences in biological activity and pharmacokinetic properties. nih.govresearchgate.net The oxazole scaffold is present in a variety of biologically active compounds, and its derivatives are often screened for potential activities ranging from anti-inflammatory to anticancer properties. ontosight.aiacs.org

Table 2: Comparison of Isosteric Scaffolds in Medicinal Chemistry

| Scaffold | Key Heteroatom | Common Usage | Noteworthy Aspects |

|---|---|---|---|

| 2-Aminothiazole | Sulfur | Widely used in many bioactive molecules; starting point for synthesis of numerous drugs. nih.govderpharmachemica.com | In some cases, identified as a Pan-Assay Interference Compound (PAINS). nih.gov |

| 2-Aminooxazole | Oxygen | Explored as a novel privileged scaffold; isostere of 2-aminothiazole. nih.govnih.gov | May offer improved physicochemical characteristics or avoid issues associated with the thiazole (B1198619) ring. nih.govnih.gov |

Prebiotic Chemical Evolution Context

Beyond synthetic and medicinal applications, 2-aminooxazole plays a crucial role in theories concerning the origin of life. It is considered a key intermediate in plausible prebiotic pathways for the synthesis of canonical nucleotides, the building blocks of RNA. acs.orgrsc.org This places the molecule at a critical juncture in the proposed chemical evolution from simple precursors to complex biomolecules. ucl.ac.uk

The "RNA world" hypothesis posits that RNA was the primary genetic and catalytic molecule before the advent of DNA and proteins. ucl.ac.uk A major challenge in this field has been demonstrating a plausible, high-yielding synthesis of ribonucleotides under prebiotic conditions. Research has shown that 2-aminooxazole, formed in situ from simple molecules like cyanamide (B42294) and glycolaldehyde (B1209225), can act as a hybrid sugar and nucleobase synthon. acs.orgucl.ac.uk

In this proposed pathway, 2-aminooxazole reacts with glyceraldehyde to form ribose aminooxazoline, a precursor that ultimately leads to pyrimidine (B1678525) nucleotides. researchgate.net This synthesis addresses a long-standing problem by providing a route where the sugar and nucleobase components are constructed together in a stepwise fashion. acs.org Furthermore, 2-aminooxazole has been implicated in divergent synthesis pathways that could potentially lead to both pyrimidine and purine (B94841) nucleotides, depending on the reaction conditions such as pH. acs.org The relative photostability of 2-aminooxazole compared to other related aminoazoles has also been studied to assess its persistence on the early Earth under UV irradiation. rsc.org

Table 3: Role of 2-Aminooxazole in Prebiotic Nucleotide Synthesis

| Precursor Molecules | Key Intermediate | Reaction Product | Significance |

|---|---|---|---|

| Cyanamide, Glycolaldehyde | 2-Aminooxazole | Forms in situ | Acts as a hybrid synthon for both sugar and nucleobase components. acs.orgucl.ac.uk |

| 2-Aminooxazole , Glyceraldehyde | Ribose aminooxazoline | Pyrimidine ribonucleotides | Provides a plausible, high-yielding pathway to RNA precursors. researchgate.net |

| 2-Aminooxazole , 5-Aminoimidazoles | pH-dependent products | Potential precursors to purine nucleotides | Suggests a common chemistry could lead to both major classes of nucleotides. acs.org |

Structure

3D Structure

属性

IUPAC Name |

2-amino-1,3-oxazole-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3N3O/c5-1-3-2-8-4(6)7-3/h2H,(H2,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQXSAKSTBAYJJW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(O1)N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

109.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1240598-27-9 | |

| Record name | 2-aminooxazole-4-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 2 Aminooxazole 4 Carbonitrile and Its Derivatives

Cyclocondensation Approaches

Cyclocondensation reactions are a cornerstone in the synthesis of heterocyclic compounds, including 2-aminooxazole-4-carbonitrile. These methods typically involve the formation of the oxazole (B20620) ring from acyclic precursors in a single step.

Reaction of Aminomalononitrile (B1212270) Derivatives with Acyl Chlorides

A convenient one-pot method for the preparation of 2-substituted-5-amino-4-cyano-1,3-oxazoles involves the reaction of aminomalononitrile tosylate with carboxylic acids. researchgate.net This approach provides a direct route to the target compounds from readily available starting materials. The reaction likely proceeds through the in-situ formation of an acyl chloride or a mixed anhydride (B1165640), which then acylates the aminomalononitrile. Subsequent cyclization via intramolecular nucleophilic attack of the nitrogen atom on the carbonyl group, followed by dehydration, yields the desired this compound derivative.

The versatility of this method allows for the introduction of various substituents at the 2-position of the oxazole ring by simply varying the starting carboxylic acid.

Table 1: Synthesis of 2-Substituted 5-Amino-4-cyano-1,3-oxazoles from Carboxylic Acids and Aminomalononitrile Tosylate researchgate.net

| Entry | Carboxylic Acid | 2-Substituent (R) | Yield (%) |

| 1 | Acetic Acid | Methyl | Data not available in snippet |

| 2 | Benzoic Acid | Phenyl | Data not available in snippet |

| 3 | Propionic Acid | Ethyl | Data not available in snippet |

Note: Specific yield data was not available in the provided search snippets.

Utilization of α-Bromoketones with Urea (B33335) Analogues

The reaction of α-haloketones with urea or its analogues is a classical method for the synthesis of 2-aminooxazoles. In the context of this compound synthesis, a hypothetical approach would involve the reaction of an α-bromoketone bearing a nitrile group with urea or a substituted urea.

The general mechanism involves the initial N-alkylation of urea by the α-bromoketone, followed by cyclization and dehydration to form the oxazole ring. While direct evidence for the synthesis of the parent this compound using this method is not prevalent in the provided search results, the synthesis of various 2-aminooxazole derivatives from α-bromoketones is well-established. organic-chemistry.org The challenge in synthesizing the 4-carbonitrile derivative via this route may lie in the stability and reactivity of the required α-bromo-β-ketonitrile precursor.

Condensation with α-Hydroxy Ketones and Substituted Cyanamides

The condensation of α-hydroxy ketones with cyanamide (B42294) or substituted cyanamides presents another viable route to 2-aminooxazoles. This method offers an alternative to the use of α-haloketones, often proceeding under milder conditions. For the synthesis of this compound, an α-hydroxy ketone with a nitrile functionality would be the key starting material.

The reaction is typically acid-catalyzed and involves the formation of an intermediate that subsequently cyclizes and dehydrates to furnish the oxazole ring. The use of substituted cyanamides allows for the introduction of various groups at the 2-amino position of the resulting oxazole. A prebiotic synthesis of 2-aminooxazole has been reported from the reaction of glycolaldehyde (B1209225) (an α-hydroxy aldehyde) with cyanamide, highlighting the fundamental nature of this transformation. kcl.ac.ukresearchgate.net

Synthesis from 2-Amino-3,3-dichloroacrylonitrile Derivatives

A particularly effective method for the synthesis of 2-substituted-5-aminooxazole-4-carbonitriles involves the use of 2-acylamino-3,3-dichloroacrylonitrile derivatives. These precursors readily undergo cyclization in the presence of various amines to yield the desired oxazole core. osi.lvresearchgate.net

The reaction of 2-acylamino-3,3-dichloroacrylonitriles with primary or secondary amines leads to the formation of 2-substituted-5-(substituted amino)oxazole-4-carbonitriles. nih.gov This transformation is believed to proceed through a nucleophilic substitution of the chlorine atoms by the amine, followed by an intramolecular cyclization. This method is advantageous as it allows for the introduction of diversity at both the 2-position (from the acyl group) and the 5-amino position (from the reacting amine). For instance, reaction with dimethylamine (B145610) or morpholine (B109124) has been successfully employed. researchgate.net

Modern Synthesis Techniques and Conditions

To improve reaction efficiency, reduce reaction times, and enhance product yields, modern synthesis techniques are increasingly being applied to the preparation of this compound and its derivatives.

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating a wide range of chemical transformations. beilstein-journals.orgeurekaselect.comtubitak.gov.tr The synthesis of a library of 2-substituted-5-aminooxazole-4-carbonitrile derivatives has been successfully achieved using microwave-mediated chemistry. soton.ac.ukgre.ac.uk This approach offers significant advantages over conventional heating methods, including shorter reaction times, higher yields, and often cleaner reaction profiles.

In a typical microwave-assisted protocol, the reactants are subjected to microwave irradiation in a suitable solvent, leading to rapid and uniform heating of the reaction mixture. This localized heating can significantly enhance the rate of the cyclocondensation and subsequent reactions. For example, the synthesis of a diverse library of these oxazoles highlights the efficiency and applicability of this modern technique in combinatorial chemistry and drug discovery. soton.ac.uk

Table 2: Comparison of Conventional and Microwave-Assisted Synthesis of a 2-Substituted-5-aminooxazole-4-carbonitrile Derivative soton.ac.ukgre.ac.uk

| Parameter | Conventional Heating | Microwave-Assisted Synthesis |

| Reaction Time | Hours to days | Minutes |

| Yield | Moderate to good | Good to excellent |

| Reaction Conditions | Often requires high temperatures and prolonged heating | Rapid heating to the desired temperature |

| Scalability | Can be challenging to scale up uniformly | Amenable to automated parallel synthesis |

Flow Chemistry Methodologies

Continuous flow chemistry has emerged as a powerful platform for the synthesis of oxazole derivatives, offering enhanced safety, efficiency, and scalability over traditional batch methods. flinders.edu.au This technology facilitates precise control over reaction parameters such as temperature, pressure, and residence time, leading to improved yields and purities. flinders.edu.au

A multipurpose mesofluidic flow reactor has been successfully developed for the automated, on-demand synthesis of 4,5-disubstituted oxazoles. durham.ac.uknih.gov This system allows for the rapid preparation of compound libraries by integrating on-chip mixing and columns of solid-supported reagents and scavengers, which streamline the chemical synthesis and purification processes. durham.ac.uknih.gov For instance, a library of 25 different 4,5-disubstituted oxazoles was prepared in yields ranging from 83% to 99%, with the capability of producing up to 10 grams of material. durham.ac.uk The synthesis typically involves the addition of an alkyl isocyanoacetate to an acyl chloride, followed by a base-catalyzed intramolecular cyclization. durham.ac.uk

Furthermore, flow chemistry has been specifically applied to the modification of 2-substituted-5-aminooxazole-4-carbonitrile libraries, demonstrating its utility in generating structurally diverse compounds. soton.ac.uk The integration of in-line purification and sequential reaction steps within a continuous flow system is vital for maximizing yields and efficiency in multi-step syntheses. flinders.edu.aunih.gov

| Reactant 1 (Acyl Chloride) | Reactant 2 (Isocyanoacetate) | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Benzoyl chloride | Ethyl isocyanoacetate | Ethyl 2-phenyl-oxazole-4-carboxylate | High | durham.ac.uk |

| Acetyl chloride | Methyl isocyanoacetate | Methyl 2-methyl-oxazole-4-carboxylate | High | durham.ac.uk |

Mechanochemical Approaches for 5-Amino-4-cyanoxazoles

Mechanochemistry, which utilizes mechanical energy to induce chemical transformations, presents a sustainable and highly efficient alternative to traditional solvent-based synthesis. rsc.orgacs.org This approach, often performed in ball mills, minimizes or eliminates the need for bulk solvents, leading to reduced waste, shorter reaction times, and improved energy efficiency. researchgate.netacs.org

A notable development in this area is a rapid, solvent-free mechanochemical method for the synthesis of 5-amino-4-cyanoxazoles. chemistryviews.orgresearchgate.net This process involves milling 2-amido-3,3-dichloroacrylonitriles with primary or secondary aliphatic amines (or their salts) in the presence of dipotassium (B57713) phosphate (B84403). researchgate.net The target compounds are obtained in good to excellent yields within a remarkably short reaction time of just 10 minutes. chemistryviews.org The use of dipotassium phosphate as a cost-effective and non-toxic inorganic base ensures 100% carbon economy for the process. chemistryviews.orgresearchgate.net This mechanochemical method is significantly faster and simplifies the work-up procedure compared to the established solution-phase reaction. chemistryviews.org While the method shows high efficiency with aliphatic amines, challenges remain with less nucleophilic aromatic amines, which exhibit lower reactivity at room temperature. chemistryviews.org

The advantages of mechanochemical synthesis for heterocycles include accelerated reactions, higher yields, and the potential for discovering novel reactivity patterns not accessible in solution. acs.orgresearchgate.net

Catalytic and Reagent-Based Transformations in Synthesis

Catalytic systems and specific reagents play a crucial role in the modern synthesis of oxazoles, enabling transformations with high efficiency, regioselectivity, and functional group tolerance.

Gold catalysis has emerged as a powerful tool for the synthesis of highly substituted oxazoles under mild conditions. nih.govrsc.org Gold catalysts, particularly cationic gold(I) complexes, are highly efficient in activating alkynes towards nucleophilic attack, facilitating various cyclization and cycloaddition reactions. nih.gov

One prominent strategy involves the gold-catalyzed regioselective [3+2] cycloaddition of alkynyl triazenes with 1,2,4-dioxazoles to produce fully-substituted oxazoles. nih.govrsc.orgscispace.com This method is valued for its use of readily available starting materials and mild reaction conditions. nih.govrsc.org Another innovative approach is the gold-catalyzed one-pot reaction of an amide, aldehyde, and alkyne, which proceeds through a tandem coupling and cyclization sequence to yield 2,4,5-trisubstituted oxazoles atom-economically, with water as the only byproduct. nih.gov

Gold catalysts also enable the synthesis of complex 4-aminooxazoles through an intermolecular formal [3+2]-dipolar cycloaddition between an ynamide and an N-acyl pyridinium (B92312) N-aminide. birmingham.ac.uk This efficient and flexible method provides access to oxazoles with significant structural and functional group diversity. birmingham.ac.uk Additionally, gold catalysis combined with radical chemistry has been used to construct 5-oxazole ketones from internal N-propargylamides. organic-chemistry.org

| Reaction Type | Starting Materials | Product Type | Key Features | Reference |

|---|---|---|---|---|

| [3+2] Cycloaddition | Alkynyl triazenes, 1,2,4-Dioxazoles | Fully-substituted oxazoles | Mild conditions, high regioselectivity | nih.govrsc.org |

| One-pot multicomponent | Amide, Aldehyde, Alkyne | 2,4,5-Trisubstituted oxazoles | Atom-economical, single catalyst | nih.gov |

| Formal [3+2] Cycloaddition | Ynamides, N-acyl pyridinium N-aminides | Functionalized 4-aminooxazoles | Access to complex, functionalized products | birmingham.ac.uk |

Palladium and copper co-catalyzed direct C-H arylation is a cornerstone strategy for creating aryl-heteroaryl linkages, providing access to medicinally relevant 2,5-diaryloxazoles. acs.org This methodology typically involves the reaction of an oxazole derivative with an aryl halide in the presence of a metal catalyst and a base. nih.gov

An efficient microwave-assisted, ligandless palladium/copper co-mediated direct arylation of 5-aryloxazoles with aryl bromides has been developed. acs.org This method is notable for its high functional group tolerance and rapid reaction times, making it suitable for combinatorial synthesis. acs.org Copper-catalyzed direct arylation of oxazole C-H bonds with aryl iodides has also been established, using copper(I) iodide as the catalyst and a base such as lithium tert-butoxide. acs.org This approach is effective for a range of heterocycles, including electron-rich five-membered rings. acs.org

Similarly, copper-catalyzed direct 2-arylation of benzoxazoles with aryl bromides using a CuI/PPh₃-based catalyst provides an efficient route to various 2-aryl and 2-heteroaryl benzoxazoles in good to excellent yields. nih.gov These methods represent an economically attractive strategy for diversifying the oxazole core by avoiding the pre-functionalization of the heterocycle. nih.gov

Molecular iodine has gained prominence as an inexpensive, low-toxicity, and environmentally friendly catalyst for various organic transformations, including the synthesis of oxazoles. acs.orgresearchgate.net Iodine-mediated reactions often proceed via oxidative C-O/C-N bond formation. researchgate.net

Hypervalent iodine reagents, such as iodosobenzene (B1197198) (PhI=O) in the presence of a strong acid like trifluoromethanesulfonic acid (TfOH), can efficiently promote the one-step synthesis of 2,4-disubstituted and 2,4,5-trisubstituted oxazoles from ketones and nitriles under mild conditions. mdpi.com This metal-free approach involves the [2+2+1] annulation of alkynes, nitriles, and an oxygen atom source. acs.org The reaction is believed to proceed through the formation of an α-iodanyl ketone intermediate, followed by a Ritter-type reaction with the nitrile and subsequent cyclization. mdpi.com These iodine(III)-mediated reactions provide a green and efficient alternative to methods that rely on heavy metal oxidants. acs.org

The principles of green chemistry have spurred the adoption of alternative reaction media to replace volatile and hazardous organic solvents. ijpsonline.comnih.gov Ionic liquids (ILs) and deep eutectic solvents (DESs) have emerged as promising "designer solvents" due to their negligible vapor pressure, thermal stability, and potential for recyclability. ijpsonline.comnih.gov

The synthesis of novel oxazole compounds has been successfully achieved using a combination of ultrasound irradiation and a deep eutectic solvent as the reaction medium. nih.govresearchgate.net This combined approach not only enhances reaction rates and yields but also significantly reduces energy consumption compared to conventional thermal methods. nih.govresearchgate.net DESs, which are typically mixtures of a hydrogen bond donor and a hydrogen bond acceptor, are biodegradable, non-toxic, and can be prepared from inexpensive starting materials. nih.govresearchgate.net For example, a DES composed of choline (B1196258) chloride and urea has been shown to be an effective medium for heterocyclic synthesis. nih.gov

Ionic liquids have also been employed in the one-pot van Leusen synthesis of oxazoles. Using [bmim]Br as the solvent, oxazoles were synthesized from TosMIC, aldehydes, and aliphatic halides in high yield. A key advantage is the reusability of the ionic liquid for multiple reaction cycles without a significant loss in product yield. ijpsonline.com

Chemical Reactivity and Transformation Mechanisms

Cycloaddition Reactions

Cycloaddition reactions are powerful tools for the construction of cyclic compounds. 2-Aminooxazole-4-carbonitrile and its derivatives can participate in such reactions, utilizing either the nitrile group or the oxazole (B20620) ring system as a component in the cycloaddition.

[3+2] Cycloaddition Involving the Nitrile Group (e.g., Tetrazole Formation)

The nitrile group of this compound derivatives can undergo [3+2] cycloaddition with azides to form tetrazole rings. This transformation is a well-established method for the synthesis of 5-substituted tetrazoles, which are recognized as important isosteres for carboxylic acids in medicinal chemistry.

A study on the synthesis of a library of 2-substituted-5-aminooxazole-4-carbonitriles demonstrated their conversion to the corresponding 4-(1H-tetrazol-5-yl) derivatives. researchgate.net This reaction is typically achieved by treating the nitrile with an azide (B81097) source, such as sodium azide, often in the presence of a Lewis acid or an ammonium (B1175870) salt. The reaction proceeds through a concerted or stepwise mechanism involving the 1,3-dipolar cycloaddition of the azide to the carbon-nitrogen triple bond of the nitrile.

One particular study highlighted the synthesis of 5-(1H-pyrrol-1-yl)-4-(1H-tetrazol-5-yl)-2-(thien-2-yl)oxazole from its corresponding 4-carbonitrile precursor, showcasing the feasibility of this transformation on a functionalized 2-aminooxazole core. researchgate.net In some instances, the reaction conditions can influence the outcome, as evidenced by the formation of a by-product in the case of 2-((4-cyano-2-phenyloxazol-5-yl)amino)-N-methylacetamide, where a more complex structure was generated alongside the expected tetrazolyl-oxazole. researchgate.net

| Starting Material | Reagents | Product | Reference |

|---|---|---|---|

| 5-Amino-2-(thien-2-yl)oxazole-4-carbonitrile | NaN3, NH4Cl | 5-(1H-Tetrazol-5-yl)-2-(thien-2-yl)oxazol-5-amine | researchgate.net |

| 5-(1H-Pyrrol-1-yl)-2-(thien-2-yl)oxazole-4-carbonitrile | Not specified | 5-(1H-Pyrrol-1-yl)-4-(1H-tetrazol-5-yl)-2-(thien-2-yl)oxazole | researchgate.net |

Inverse Electron Demand Diels-Alder Reactions (e.g., Bipyridine Formation)

The oxazole moiety, particularly when substituted with an amino group, can act as an electron-rich dienophile in inverse electron demand Diels-Alder (IEDDA) reactions. This type of reaction involves the cycloaddition of an electron-poor diene with an electron-rich dienophile. In the context of 2-aminooxazole derivatives, this reactivity has been exploited for the synthesis of highly substituted bipyridines.

Research has shown that 2-amino-4-aryloxazoles can react with electron-deficient 1,2,4-triazines, such as 3-(pyridin-2-yl)-1,2,4-triazine-5-carbonitriles, to yield 4,5-diaryl-3-hydroxy-2,2′-bipyridine-6-carbonitriles. urfu.rueco-vector.com This reaction proceeds via a [4+2] cycloaddition, where the 2-aminooxazole acts as the dienophile and the 1,2,4-triazine (B1199460) serves as the diene. The initial cycloadduct undergoes a retro-Diels-Alder reaction with the elimination of dinitrogen, followed by tautomerization to afford the aromatic bipyridine product.

The reaction conditions, such as the presence or absence of water, can influence the product distribution. In an anhydrous medium, the reaction of 5-aryl-3-(pyridin-2-yl)-1,2,4-triazine-5-carbonitriles with 2-amino-4-aryloxazoles can lead to a mixture of 4,5-diaryl-3-hydroxy-2,2′-bipyridine-6-carbonitriles and their corresponding dehydroxylated analogs. urfu.rueco-vector.com This suggests a complex reaction pathway where water can play a role in the final product formation.

| Diene | Dienophile | Reaction Conditions | Major Product | Reference |

|---|---|---|---|---|

| 5-Aryl-3-(pyridin-2-yl)-1,2,4-triazine-5-carbonitrile | 2-Amino-4-aryloxazole | Solvent-free | 4,5-Diaryl-3-hydroxy-2,2′-bipyridine-6-carbonitrile | urfu.ru |

| 5-Aryl-3-(pyridin-2-yl)-1,2,4-triazine-5-carbonitrile | 2-Amino-4-aryloxazole | Anhydrous | Mixture of hydroxylated and dehydroxylated bipyridines | urfu.rueco-vector.com |

Ring Annulation and Fusion Strategies

Ring annulation strategies involving this compound as a key precursor provide efficient routes to various fused heterocyclic systems. These methods typically involve the construction of a new ring onto the existing oxazole framework, utilizing the reactivity of the amino and nitrile functionalities.

Formation of Fused Pyrimido[5,4-d]oxazoles

The synthesis of pyrimido[5,4-d]oxazoles can be achieved starting from 5-amino-2-phenyloxazole-4-carbonitrile. A one-pot reaction with an orthoester and an amine can lead to the formation of this fused ring system. For instance, the reaction of 5-amino-2-phenyloxazole-4-carbonitrile with triethyl orthoformate and a primary amine in the presence of a catalytic amount of acid can yield 7-substituted-2-phenylpyrimido[5,4-d]oxazoles.

A study by Soulé and coworkers detailed a rapid route for the preparation of a range of pyrimido[5,4-d]oxazoles. figshare.com Their work demonstrated that the initial reaction of benzoyl chloride with aminomalononitrile (B1212270) p-toluenesulfonate provides the 5-amino-2-phenyloxazole-4-carbonitrile building block. This intermediate can then be subjected to various cyclization conditions to afford the desired fused heterocycles.

Generation of Pyrido[3,2-d]oxazoles

The same versatile building block, 5-amino-2-phenyloxazole-4-carbonitrile, can also be utilized for the synthesis of pyrido[3,2-d]oxazoles. The formation of the pyridine (B92270) ring fused to the oxazole core can be accomplished through condensation reactions with 1,3-dicarbonyl compounds or their equivalents.

The work by Soulé's group also outlined synthetic procedures for the preparation of four different pyrido[3,2-d]oxazoles from 5-amino-2-phenyloxazole-4-carbonitrile. figshare.com These syntheses highlight the utility of this starting material in accessing a variety of fused nitrogen-containing heterocyclic systems. The specific reaction conditions and the choice of the 1,3-dicarbonyl partner dictate the substitution pattern on the newly formed pyridine ring.

Synthesis of Oxazolo[5,4-d]pyrimidine (B1261902) Systems

The construction of the oxazolo[5,4-d]pyrimidine scaffold is a significant transformation of this compound derivatives. This fused heterocyclic system is of interest in medicinal chemistry due to its structural similarity to purine (B94841) bases. The synthesis is generally achieved by building the pyrimidine (B1678525) ring onto a pre-existing functionalized oxazole.

A common synthetic pathway involves a two-step process starting from a C(2)-functionalized 5-aminooxazole-4-carbonitrile (B1331464). mdpi.commdpi.com The first step is the reaction of the 5-amino group with an orthoformate, such as triethyl orthoformate, which leads to the formation of an intermediate ethoxymethyleneamino derivative. Subsequent ring closure of this intermediate with an amine or ammonia (B1221849) furnishes the oxazolo[5,4-d]pyrimidine core. mdpi.com

For example, the reaction of 5-amino-2-(5-amino-3-methylisoxazol-4-yl)-oxazole-4-carbonitrile with triethyl orthoformate, followed by cyclization with various amines, has been successfully employed to synthesize a series of novel 7-amino-oxazolo[5,4-d]pyrimidine derivatives. mdpi.comnih.govnih.gov This strategy allows for the introduction of diverse substituents at the 7-position of the fused ring system.

| Fused System | Starting Material | Key Reagents/Conditions | Reference |

|---|---|---|---|

| Pyrimido[5,4-d]oxazole | 5-Amino-2-phenyloxazole-4-carbonitrile | Orthoester, Primary Amine | figshare.com |

| Pyrido[3,2-d]oxazole | 5-Amino-2-phenyloxazole-4-carbonitrile | 1,3-Dicarbonyl compound | figshare.com |

| Oxazolo[5,4-d]pyrimidine | C(2)-functionalized 5-aminooxazole-4-carbonitrile | Triethyl orthoformate, Amine/Ammonia | mdpi.commdpi.com |

Functional Group Transformations

The amino and carbonitrile groups are the primary sites for functional group interconversion, allowing for the synthesis of a diverse array of derivatives.

The exocyclic amino group at the C2 position is a versatile handle for derivatization. It readily undergoes reactions typical of primary aromatic amines, including acylation, alkylation, and cross-coupling reactions.

Acylation of the amino group can be achieved using various acylating agents such as acid chlorides or anhydrides. For instance, treatment of 2-aminooxazoles with acetic anhydride (B1165640) yields the corresponding acetyl derivatives. scribd.com Similarly, benzoyl chloride can be used to introduce a benzoyl group. scribd.com These reactions typically proceed by nucleophilic attack of the amino nitrogen on the carbonyl carbon of the acylating agent.

Alkylation of the exocyclic nitrogen has also been reported. scribd.com Furthermore, the Buchwald-Hartwig cross-coupling reaction provides a modern and efficient method for the N-arylation of 2-aminooxazoles. This palladium-catalyzed reaction allows for the formation of a carbon-nitrogen bond between the amino group and an aryl halide, yielding N-aryl-2-aminooxazole derivatives. acs.orgnih.gov This method has been systematically used to prepare libraries of 4-aryl-substituted N-aryl-2-aminooxazoles. acs.org

The amino group can also react with isothiocyanates to form the corresponding thiourea (B124793) derivatives, a transformation noted in the analogous 2-aminothiazole (B372263) systems. nih.gov

| Reaction Type | Reagent/Catalyst | Product Type | Reference |

|---|---|---|---|

| Acylation | Acetic Anhydride / Acid Chlorides | N-Acyl-2-aminooxazoles | scribd.com |

| N-Arylation | Aryl Halide / Palladium Catalyst | N-Aryl-2-aminooxazoles | acs.orgnih.gov |

| Alkylation | Alkyl Halides | N-Alkyl-2-aminooxazoles | scribd.com |

| Thiourea Formation | Isothiocyanates | N-(Oxazol-2-yl)thioureas | nih.gov |

The carbonitrile (cyano) group at the C4 position is an electrophilic center that can undergo various nucleophilic additions and transformations. While less reactive than many other carboxylic acid derivatives, it can be converted into other important functional groups.

One significant transformation is its participation in cycloaddition reactions. For instance, the carbonitrile group on a substituted 5-aminooxazole has been converted into a tetrazole ring. soton.ac.uk This is typically achieved by reacting the nitrile with an azide source, such as sodium azide, often in the presence of a Lewis acid.

The carbonitrile group can also be hydrolyzed to a carboxylic acid or an amide under acidic or basic conditions, although the stability of the oxazole ring under harsh hydrolytic conditions must be considered. scribd.com Reduction of the nitrile, for example using reducing agents like lithium aluminum hydride, would yield a primary aminomethyl group at the C4 position.

| Reaction Type | Reagent | Product Functional Group | Reference |

|---|---|---|---|

| [3+2] Cycloaddition | Sodium Azide (NaN₃) | Tetrazole | soton.ac.uk |

| Hydrolysis (potential) | H₃O⁺ or OH⁻ | Carboxylic Acid / Amide | scribd.com |

| Reduction (potential) | LiAlH₄ or H₂/Catalyst | Aminomethyl | General Nitrile Reactivity |

Intrinsic Reactivity of the Oxazole Ring System

The oxazole ring is an aromatic heterocycle, but its aromaticity and stability are lower than that of benzene (B151609) or its sulfur-containing analog, thiazole (B1198619). scribd.com This makes the ring susceptible to certain reactions, including substitution and, in some cases, ring-opening.

Direct nucleophilic aromatic substitution (SNAr) on an unsubstituted oxazole ring is generally difficult. pharmaguideline.com However, the presence of a good leaving group, typically a halide, at an electron-deficient position facilitates this reaction. The C2 position of the oxazole ring is the most electron-deficient and, therefore, the most susceptible to nucleophilic attack, especially when a leaving group is present. pharmaguideline.comwikipedia.orgtandfonline.com The presence of the electron-donating amino group at C2 would generally disfavor nucleophilic attack at this position. Conversely, the electron-withdrawing carbonitrile group at C4 enhances the electrophilicity of the ring, potentially making other positions more susceptible to attack if a suitable leaving group were present. Under harsh nucleophilic conditions, such as strong base, the oxazole ring can be unstable and may undergo cleavage. scribd.com

Electrophilic aromatic substitution on the oxazole ring is a key reaction, with the regioselectivity being strongly influenced by the existing substituents. The oxazole ring itself preferentially undergoes electrophilic attack at the C5 position, which is the most electron-rich. wikipedia.orgchempedia.info

In this compound, the powerful electron-donating amino group at C2 strongly activates the ring towards electrophilic attack and directs incoming electrophiles to the C5 position (para-directing). The carbonitrile group at C4 is an electron-withdrawing group and a meta-director, which also directs electrophiles to the C5 position. Therefore, the directing effects of both substituents are concerted, making the C5 position highly favored for electrophilic substitution. If the C5 position is already occupied, substitution may occur at C4. scribd.com

Examples of electrophilic substitution on related 2-aminooxazole systems include halogenation. The chlorination of 5-substituted 2-aminooxazoles, for instance, yields the corresponding 4-chloro derivatives. scribd.com Nitration of the oxazole ring itself is rare, but when it occurs on activated systems like 4-phenyl-2-dimethylaminooxazole, it leads to the 5-nitro derivative. scribd.com

| Reaction | Position of Attack | Directing Influence | Reference |

|---|---|---|---|

| General Electrophilic Substitution | C5 (preferred) | -NH₂ (activating, C5-directing), -CN (deactivating, C5-directing) | scribd.comwikipedia.orgchempedia.info |

| Halogenation (e.g., Chlorination) | C5 (or C4 if C5 is blocked) | -NH₂ group activates the ring for halogenation. | scribd.com |

N-acylation is a fundamental transformation for 2-aminooxazoles and primarily involves the exocyclic amino group due to its higher nucleophilicity compared to the ring nitrogen. This reaction is a specific and highly important subset of the derivatizations mentioned in section 3.3.1. nih.govmdpi.com

The reaction proceeds via the standard mechanism for amine acylation, where the lone pair of electrons on the amino nitrogen attacks the electrophilic carbonyl carbon of an acylating agent, such as an acyl chloride or anhydride. nih.gov This is followed by the departure of the leaving group (e.g., chloride or carboxylate) to form the stable N-acylated product. The use of a non-nucleophilic base, such as pyridine or triethylamine, is common to neutralize the acid byproduct (e.g., HCl) generated during the reaction. mdpi.com

While acylation overwhelmingly occurs on the exocyclic amino group, acylation of the ring nitrogen at the N3 position is theoretically possible but less common. It would require prior deprotonation or the use of highly reactive acylating agents under specific conditions, as the N3 nitrogen is less basic and nucleophilic. pharmaguideline.comtandfonline.com

Oxidative Transformations

Direct studies on the oxidative transformation of this compound have not been extensively reported. However, research into the metabolic stability of 2-aminooxazole derivatives, particularly in comparison to their 2-aminothiazole isosteres, provides valuable information regarding the oxidative susceptibility of the oxazole ring system.

The 2-aminooxazole moiety is often considered a bioisostere of 2-aminothiazole, where the sulfur atom is replaced by an oxygen atom. This substitution is significant in the context of oxidative metabolism, as the sulfur atom in the thiazole ring can be readily oxidized, potentially leading to metabolic inactivation of the molecule. nih.gov The replacement with an oxygen atom in the oxazole ring is thought to confer greater metabolic stability by removing this primary site of oxidation. nih.govresearchgate.net

Table 1: Comparative Metabolic Stability of Isosteric Compounds in Human Liver Microsomes (HLM)

| 2-Aminothiazole Derivative | t½ (min) | Corresponding 2-Aminooxazole Derivative | t½ (min) | Outcome |

|---|---|---|---|---|

| Derivative 1 | Comparable | Derivative 31 | Comparable | Metabolic pathway likely does not involve the core heteroatom. nih.gov |

| Derivative 2 | 14.5 ± 0.5 | Derivative 30 | 22.6 ± 1.2 | 2-Aminooxazole is significantly more stable, suggesting the thiazole sulfur is a site of metabolic oxidation. nih.gov |

Data is derived from a study on N-substituted 4-phenyl derivatives and may not be directly extrapolated to this compound. The specific structures for derivatives 1, 2, 4, 30, 31, and 36 are detailed in the source literature. nih.gov

Photochemical Reactions

While specific photochemical studies on this compound are not available, the photochemistry of the parent compound, 2-aminooxazole, has been investigated in detail. This research provides a foundational understanding of the likely photoreactive pathways of the scaffold, although it is important to note that the presence of a 4-carbonitrile substituent would influence the molecule's electronic properties and could alter its photochemical behavior. rsc.org

Combined matrix-isolation infrared spectroscopy and computational studies on 2-aminooxazole have elucidated its reaction mechanisms upon UV irradiation. rsc.org

Primary Photochemical Pathway of 2-Aminooxazole:

Upon narrowband irradiation at 220 nm in cryogenic matrices (Argon or Nitrogen), the primary photochemical event for 2-aminooxazole is a ring-opening reaction. rsc.org This transformation proceeds via the cleavage of the C–O bond. The main photoproducts identified are:

Major Product: 3-amino-1-formyl nitrile ylide.

Minor Products: 3-amino-2-formyl-2H-azirine and two tautomers of 2-iminooxazole. rsc.org

Computational studies suggest that this reaction cascade is initiated by excitation to the S₂ electronic state, followed by a series of conical intersections that facilitate the ring-opening process and lead to the predominant formation of the nitrile ylide. rsc.org

Subsequent Photoreactions:

The photoproducts of 2-aminooxazole can undergo further photochemical transformations upon irradiation at different wavelengths:

The 3-amino-1-formyl nitrile ylide can photorevert back to 2-aminooxazole when irradiated at 380 nm. rsc.org

The 3-amino-2-formyl-2H-azirine isomerizes to an imidoylketene when irradiated at 320 nm. rsc.org

These findings highlight the complex photochemical landscape of the 2-aminooxazole core, which is dominated by ring-opening and isomerization reactions. The quantum-chemical calculations for the parent 2-aminooxazole also identified other potential deactivation channels, including the photodetachment of a hydrogen atom from the NH₂ group, phototautomerization, and ring-puckering processes. researchgate.net

Table 2: Summary of Photochemical Transformations of 2-Aminooxazole

| Reactant | Irradiation Wavelength (nm) | Major Product(s) | Minor Product(s) | Mechanistic Insight |

|---|---|---|---|---|

| 2-Aminooxazole | 220 | 3-amino-1-formyl nitrile ylide | 3-amino-2-formyl-2H-azirine, 2-iminooxazoles | C-O ring-opening following excitation to the S₂ state. rsc.org |

| 3-amino-1-formyl nitrile ylide | 380 | 2-Aminooxazole | - | Photoreversion. rsc.org |

Advanced Spectroscopic and Analytical Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds by probing the magnetic properties of atomic nuclei. While specific experimental NMR data for 2-Aminooxazole-4-carbonitrile is not extensively documented in publicly available literature, the expected chemical shifts can be predicted based on its structural features and comparison with related compounds like 2-aminooxazole.

For ¹H NMR , the spectrum is expected to show distinct signals for the single proton on the oxazole (B20620) ring and the protons of the amino group. The oxazole ring proton (H5) would likely appear as a singlet in the aromatic region of the spectrum. The two protons of the primary amine (-NH₂) would also typically present as a broad singlet, with its chemical shift being sensitive to solvent, concentration, and temperature due to hydrogen bonding.

For ¹³C NMR , four distinct signals are anticipated, corresponding to the four carbon atoms in the molecule. The carbon atoms of the oxazole ring (C2, C4, and C5) would resonate in the downfield region characteristic of heterocyclic aromatic systems. The carbon atom of the nitrile group (-C≡N) is expected to appear in a distinct region, typically around 115-125 ppm. The chemical shifts provide critical information about the electronic environment of each carbon atom.

Table 1: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

|---|---|---|---|

| ¹H | ~7.0-8.0 | Singlet | Oxazole ring proton (H5) |

| ¹H | Variable (broad) | Singlet | Amino group protons (-NH₂) |

| ¹³C | ~155-165 | - | C2 (attached to -NH₂ and O) |

| ¹³C | ~110-120 | - | C4 (attached to -C≡N) |

| ¹³C | ~125-135 | - | C5 (protonated ring carbon) |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is employed to identify the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Room Temperature Spectroscopic Analysis

At room temperature, the IR spectrum of this compound is expected to display several characteristic absorption bands. The primary amine (-NH₂) group should produce two distinct stretching vibrations in the 3300-3500 cm⁻¹ region. A sharp, intense absorption band characteristic of the nitrile group (-C≡N) stretch is anticipated around 2220-2260 cm⁻¹. The C=N and C=C stretching vibrations of the oxazole ring would appear in the 1500-1650 cm⁻¹ region, while C-O stretching vibrations are expected in the 1000-1300 cm⁻¹ range.

Low-Temperature Studies for Astrophysical Contexts

In astrophysical studies, molecules are often analyzed at cryogenic temperatures to simulate conditions in interstellar ice mantles. While specific low-temperature IR data for the carbonitrile derivative is limited, studies on the parent molecule, 2-aminooxazole, provide valuable insights. researchgate.netresearchgate.net At temperatures as low as 20 K, IR bands typically become sharper and may shift slightly compared to room temperature spectra due to the reduced thermal motion and altered intermolecular interactions in the solid phase. researchgate.net Such low-temperature spectra are crucial for the potential identification of prebiotic molecules like this compound in space via infrared astronomy. researchgate.net

Table 2: Expected Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3300-3500 | N-H stretch | Primary Amine (-NH₂) |

| 2220-2260 | C≡N stretch | Nitrile (-CN) |

| 1500-1650 | C=N / C=C stretch | Oxazole Ring |

Mass Spectrometry (MS)

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elucidating the structure of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. The molecular formula of this compound is C₄H₃N₃O, giving it a theoretical exact mass of approximately 109.0276 Da. fluorochem.co.uk

In an electron impact (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 109. The fragmentation pattern is influenced by the stability of the oxazole ring and the presence of the amino and nitrile functional groups. Studies on related 2-aminooxazoles suggest that a common fragmentation pathway involves the cleavage of the ring. clockss.org Key fragment ions could arise from the loss of small neutral molecules such as carbon monoxide (CO), hydrogen cyanide (HCN), or cyanamide (B42294) (CH₂N₂). The presence of three nitrogen atoms means the molecular ion peak will have an odd m/z value, consistent with the nitrogen rule. miamioh.edu

X-ray Diffraction Crystallography for Structural Elucidation

X-ray diffraction (XRD) on a single crystal is the definitive method for determining the precise three-dimensional arrangement of atoms in a molecule and the packing of molecules in a solid. nih.gov While a crystal structure for this compound has not been reported in the surveyed literature, data from closely related structures, such as 5-Amino-3-methyl-1,2-oxazole-4-carbonitrile, can offer predictive insights. nih.gov

For a related isoxazole, the crystal system was determined to be monoclinic. nih.gov A similar analysis for this compound would provide key parameters including unit cell dimensions (a, b, c, β), space group, and the precise bond lengths and angles of the molecule. This data would confirm the planarity of the oxazole ring and detail the intermolecular interactions, such as hydrogen bonding involving the amino group and the nitrogen atoms of the nitrile and oxazole ring, which dictate the crystal packing. nih.gov

Thermal Analysis (Thermogravimetric Analysis and Differential Thermal Analysis) for Coordination Complexes

Thermogravimetric Analysis (TGA)

Thermogravimetric analysis (TGA) is a technique in which the mass of a sample is measured over time as the temperature changes. abo.fi This method is particularly useful for studying coordination compounds as it can quantitatively assess mass loss associated with the removal of volatile components, such as lattice or coordinated water molecules, or the decomposition of the organic ligands. rsisinternational.orgmdpi.com

The process involves heating a small amount of the complex at a controlled rate in a specific atmosphere, often nitrogen or air. aristonpubs.comacs.org The resulting TGA curve plots the percentage of mass loss against temperature. The key information derived from a TGA curve includes:

Thermal Stability: The temperature at which the complex begins to decompose is a direct indicator of its thermal stability. acs.org For instance, some complexes may be stable up to 400°C, indicating strong coordination bonds between the metal ion and the ligand. acs.org

Compositional Analysis: The distinct steps of mass loss in the TGA curve can be correlated with the loss of specific components of the complex. Typically, the initial weight loss at lower temperatures (often below 200°C) corresponds to the dehydration of lattice or coordinated water molecules. rsisinternational.orgresearchgate.net Subsequent, more significant mass loss at higher temperatures is generally attributed to the decomposition and release of the organic ligands. mdpi.com The final residual mass often corresponds to the formation of a stable metal oxide. researchgate.net

Decomposition Kinetics: By analyzing the rate of mass loss at different temperatures, kinetic parameters such as activation energy, enthalpy, and entropy of the decomposition process can be calculated using various methods. aristonpubs.comresearchgate.netresearchgate.net

Differential Thermal Analysis (DTA)

Differential Thermal Analysis (DTA) is a technique that measures the temperature difference between a sample and an inert reference material as they are subjected to the same heating program. uni-siegen.de This method detects any thermal event in the sample that is associated with an enthalpy change. libretexts.org The output of a DTA experiment is a curve that shows the temperature difference (ΔT) as a function of temperature.

Key events detected by DTA include:

Endothermic Processes: These are processes that absorb heat from the surroundings, resulting in a negative peak on the DTA curve. uni-siegen.de Common endothermic events for coordination complexes include dehydration (loss of water), melting, and the initial stages of decomposition. mdpi.comorientjchem.org

Exothermic Processes: These processes release heat into the surroundings, leading to a positive peak. uni-siegen.de Exothermic events can include crystallization, some decomposition steps, and oxidation of the material, particularly if the analysis is conducted in an air atmosphere. orientjchem.org

By combining TGA and DTA, a more complete picture of the thermal behavior of a coordination complex can be obtained. abo.fi For example, a weight loss observed in the TGA curve that corresponds to an endothermic peak in the DTA curve strongly suggests a dehydration or decomposition event. uni-siegen.de Conversely, a DTA peak with no corresponding weight loss in the TGA curve indicates a phase transition, such as melting or a change in crystal structure. uni-siegen.de

The following table provides a generalized example of the type of data that can be obtained from the thermal analysis of a hypothetical coordination complex.

| Temperature Range (°C) | Mass Loss (%) (from TGA) | DTA Peak (°C) | Peak Type | Assignment |

|---|---|---|---|---|

| 70–150 | ~5% | 120 | Endothermic | Loss of lattice water molecules |

| 180–250 | ~10% | 220 | Endothermic | Loss of coordinated water molecules |

| 280–450 | ~45% | 430 | Endothermic/Exothermic | Decomposition of the organic ligand |

| >450 | - | - | - | Formation of stable metal oxide residue |

This illustrative data demonstrates a multi-step decomposition process, which is characteristic of many coordination complexes. The initial steps involve the loss of solvent molecules at lower temperatures, followed by the breakdown of the ligand framework at higher temperatures, ultimately leaving a stable inorganic residue. mdpi.comredalyc.org The specific temperatures and mass loss percentages are unique to each complex and depend on factors such as the nature of the metal ion, the structure of the ligand, and the coordination geometry. aristonpubs.comnih.gov

Structure Activity Relationship Sar Studies of 2 Aminooxazole 4 Carbonitrile Derivatives

Comparative SAR with 2-Aminothiazole (B372263) Analogues

The 2-aminooxazole and 2-aminothiazole cores are considered bioisosteres, meaning they have similar physical and chemical properties that can result in comparable biological activities. nih.gov This bioisosteric relationship has been a subject of investigation in medicinal chemistry, particularly in the context of antitubercular and antimicrobial drug discovery. nih.govnih.govresearchgate.net

One of the key differences between the two scaffolds lies in their physicochemical properties. The replacement of the sulfur atom in the thiazole (B1198619) ring with an oxygen atom to form the oxazole (B20620) ring generally leads to a decrease in lipophilicity (ClogP) and an increase in hydrophilicity. nih.gov This modification can significantly impact the solubility and pharmacokinetic profile of the compounds. For instance, in a series of N-oxazolyl- and N-thiazolylcarboxamides, the oxazole derivatives demonstrated significantly increased water solubility compared to their thiazole counterparts. soton.ac.uk

In terms of biological activity, the substitution of a 2-aminothiazole moiety with a 2-aminooxazole can have varied effects depending on the specific molecular context and the biological target. In some studies on antitubercular agents, 2-aminooxazole derivatives have been shown to maintain potent activity, confirming the validity of this bioisosteric replacement. nih.govnih.govresearchgate.net The similar trend in activity between the two series suggests that the core heterocyclic structure can be interchanged without a significant loss of efficacy, allowing for the fine-tuning of physicochemical properties. nih.govnih.govresearchgate.net

However, the subtle electronic and conformational differences between the oxazole and thiazole rings can influence target interactions. The lower nucleophilicity of the 2-amino group in 2-aminooxazoles compared to 2-aminothiazoles has been noted, which can affect synthetic yields and potentially the strength of interactions with biological targets. soton.ac.uk Further research is needed to fully elucidate the nuanced differences in the SAR of these two important heterocyclic systems across a broader range of biological targets.

Influence of Substituents on Research-Relevant Biological Activity Profiles

The biological activity of 2-aminooxazole-4-carbonitrile derivatives can be significantly modulated by the nature and position of substituents on the core structure. These modifications can impact their ability to interact with enzymes and receptors, leading to changes in their inhibitory or binding affinities.

While extensive SAR studies on this compound derivatives as enzyme inhibitors are still emerging, valuable insights can be drawn from research on analogous structures, particularly 2-aminothiazoles.

Lipoxygenase Inhibition: Lipoxygenases (LOX) are key enzymes in the biosynthesis of leukotrienes, which are inflammatory mediators. laccei.org Inhibition of these enzymes is a target for anti-inflammatory drug development. nih.govlaccei.org Research on thiazole derivatives has shown that they can be potent 5-LOX inhibitors. laccei.org For instance, a series of 1,3-thiazole-2-amine analogues were identified as potent 5-LOX inhibitors through high-throughput screening. nih.gov The SAR of these compounds revealed that substitutions on the N-aryl moiety of the aminothiazole scaffold are crucial for activity. nih.gov While direct SAR data for this compound derivatives against lipoxygenase is limited, the bioisosteric relationship with 2-aminothiazoles suggests that this scaffold could also yield potent LOX inhibitors. Further studies are warranted to explore this potential.

The this compound scaffold has been investigated for its potential to modulate the activity of G-protein coupled receptors, such as the cannabinoid receptors (CB1 and CB2). These receptors are involved in a variety of physiological processes and are attractive targets for therapeutic intervention.

A study involving the synthesis of a library of 2-substituted-5-aminooxazole-4-carbonitrile derivatives demonstrated that this chemical class can interact with cannabinoid receptors. soton.ac.uk Specifically, three compounds from this library were found to exhibit micromolar Ki values against CB1 and CB2 receptors. soton.ac.uk This finding highlights the potential of the this compound core as a scaffold for the development of novel cannabinoid receptor modulators.

The SAR of these derivatives is influenced by the substituents at the 2- and 5-positions of the oxazole ring. The nature of these substituents can affect the affinity and selectivity of the compounds for CB1 versus CB2 receptors. While detailed SAR data with a broad range of substituents and their corresponding binding affinities for this compound derivatives are not yet extensively documented, the initial findings encourage further exploration. The following table summarizes the key finding from the initial screening study.

| Compound Scaffold | Substituents | Target Receptors | Observed Activity |

|---|---|---|---|

| 2-Substituted-5-aminooxazole-4-carbonitrile | Various heterocyclic groups | Cannabinoid (CB1/CB2) Receptors | Three compounds showed micromolar Ki values |

Further research focusing on systematic structural modifications is necessary to establish a comprehensive SAR for this class of compounds at cannabinoid receptors.

Rational Ligand Design and Target Interaction Research

Rational ligand design, aided by computational chemistry and molecular modeling techniques, is a powerful approach for the discovery and optimization of bioactive molecules. These methods can provide valuable insights into the potential binding modes of this compound derivatives with their biological targets, thereby guiding the synthesis of more potent and selective compounds.

Molecular docking studies can be employed to predict the binding poses and affinities of this compound derivatives within the active sites of enzymes or the binding pockets of receptors. ekb.egnih.gov For instance, in the context of enzyme inhibition, docking simulations can help to identify key hydrogen bond interactions and hydrophobic contacts between the ligand and the protein, which are crucial for inhibitory activity. ekb.eg

Furthermore, three-dimensional quantitative structure-activity relationship (3D-QSAR) methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) can be utilized to build predictive models that correlate the 3D structural features of molecules with their biological activities. mdpi.comnih.govijpsonline.com These models can generate 3D contour maps that visualize the regions around the molecule where steric, electrostatic, and other properties are favorable or unfavorable for activity, thus providing a roadmap for structural modifications. mdpi.comnih.govijpsonline.com

While the application of these computational tools specifically to this compound derivatives is still an emerging area, the successful use of these methods in the rational design of 2-aminothiazole analogues and other heterocyclic compounds underscores their potential. nih.govnih.gov By integrating computational and experimental approaches, researchers can accelerate the discovery and development of novel this compound-based therapeutic agents with improved biological profiles.

Theoretical and Computational Chemistry Investigations

Advanced Quantum Chemical Calculations

Potential Energy Surface Scans for Conformational Dynamics (e.g., Amino Group Inversion):There are no published studies that have performed potential energy surface scans to investigate the conformational dynamics, such as the inversion barrier of the amino group, for this specific compound.

Further computational research is required to elucidate the theoretical properties outlined for 2-Aminooxazole-4-carbonitrile.

Molecular Docking and Dynamics Simulations

Computational techniques such as molecular docking and molecular dynamics (MD) simulations serve as powerful tools in predicting and analyzing the interaction between small molecules and biological macromolecules. These in-silico methods are instrumental in drug discovery and molecular biology, providing insights into the binding affinities and stability of ligand-protein complexes.

Ligand-Protein Binding Mode Predictions (e.g., VEGFR-2, HPV Proteins)

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex. This method is crucial for identifying potential drug candidates by estimating their binding affinity to specific biological targets.

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2)

VEGFR-2 is a key regulator of angiogenesis, the formation of new blood vessels, a process critical for tumor growth and metastasis. nih.gov Inhibiting VEGFR-2 is a well-established strategy in cancer therapy. nih.govmdpi.com Molecular docking studies on potential inhibitors, such as benzoxazole (B165842) derivatives, are used to predict their binding pattern and affinity within the VEGFR-2 active site. nih.govresearchgate.net These simulations typically identify key interactions, such as hydrogen bonds and hydrophobic contacts, within the ATP-binding domain of the kinase, which are crucial for inhibitory activity. mdpi.com While specific docking studies focusing on this compound are not extensively detailed in the literature, the methodology applied to similar heterocyclic compounds provides a framework for evaluating its potential as a VEGFR-2 inhibitor.

Human Papillomavirus (HPV) Proteins

High-risk HPV infections are a primary cause of several cancers, driven by the activity of viral oncoproteins, primarily E6 and E7. nih.govmdpi.com These proteins disrupt host cell cycle control by targeting tumor suppressor proteins like p53 and pRb. mdpi.com Consequently, the E6 and E7 oncoproteins are significant targets for therapeutic intervention. mdpi.com Molecular docking is employed to screen for small molecules that can bind to critical pockets on the E6 or E7 proteins, thereby inhibiting their interaction with cellular partners. nih.govscielo.br For example, studies have identified natural compounds that exhibit strong binding affinities to the E6 oncoprotein, suggesting their potential as anti-HPV agents. preprints.org The investigation of this compound derivatives using these computational models could reveal potential inhibitory activity against these key viral oncoproteins.

Investigation of Binding Mode Stability

Following molecular docking, molecular dynamics (MD) simulations are performed to assess the stability of the predicted ligand-protein complex over time. MD simulations provide a detailed view of the dynamic movements and conformational changes of the complex under physiological conditions, offering deeper insights than the static picture provided by docking. samipubco.com

The stability of the interaction is often evaluated by analyzing several parameters:

Root Mean Square Deviation (RMSD): The RMSD of the ligand and protein backbone atoms is calculated over the simulation time. A stable and low RMSD value suggests that the ligand remains securely bound within the active site without significant conformational changes. nih.gov

Hydrogen Bond Analysis: The persistence of hydrogen bonds formed between the ligand and the receptor is monitored. Stable hydrogen bonds are indicative of a strong and specific interaction. nih.gov

Binding Free Energy Calculations: Methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are used to estimate the binding free energy of the complex. samipubco.com A more negative binding free energy value typically corresponds to a higher binding affinity. samipubco.com

These analyses help to validate the docking predictions and confirm whether the computationally identified binding mode is likely to be stable and, therefore, therapeutically relevant. samipubco.comnih.gov

Mechanistic Insights into Prebiotic Formation Pathways

Computational chemistry, particularly density functional theory (DFT), has been pivotal in elucidating the plausible prebiotic formation pathways of 2-aminooxazole, a molecule considered central to the origin of RNA. rsc.orgresearchgate.net Theoretical studies have investigated the detailed mechanism of its synthesis from simple prebiotic precursors.

The formation of 2-aminooxazole is proposed to begin from the reaction of glycolaldehyde (B1209225) and cyanamide (B42294). nih.govusra.edu Computational models have shown that this process is significantly catalyzed by phosphate (B84403) ions, which were likely available in the prebiotic environment. rsc.orgresearchgate.net The catalytic role of phosphate is considered indispensable not only in the cyclization and water-elimination steps but also in the initial reaction step. rsc.orgresearchgate.net

DFT calculations have outlined the major steps and energetic profile of the reaction. researchgate.net The proposed mechanism involves several key stages:

Carbinolamine Formation: The reaction initiates with the formation of a carbinolamine intermediate from glycolaldehyde and cyanamide. researchgate.net

Cyclization: The carbinolamine intermediate undergoes a rotation, which positions the terminal hydroxyl group to perform a nucleophilic attack on the nitrile group, leading to the formation of a five-membered ring. researchgate.net

Proton Transfer: An intramolecular proton transfer occurs. researchgate.net

Water Elimination: The final step involves the elimination of a water molecule to yield the aromatic 2-aminooxazole ring. researchgate.net

These computational investigations have also explored competing reaction pathways. For instance, under conditions of higher ammonium (B1175870) ion concentration and acidic pH, the same precursors can lead to the formation of 2-aminoimidazole, suggesting a common mechanistic origin for key prebiotic molecules. nih.gov Furthermore, the photochemical properties of 2-aminooxazole have been studied computationally, revealing that it can undergo ring-opening upon UV irradiation to form a nitrile ylide, a process relevant to understanding the molecule's stability and reactivity on the early Earth. rsc.org

Applications of 2 Aminooxazole 4 Carbonitrile As a Synthetic Building Block

Scaffold for Novel Heterocyclic Compounds

The bifunctional nature of 2-aminooxazoles, containing both an amino group and an embedded heterocyclic system, positions them as valuable scaffolds for the synthesis of more complex molecular architectures. This is particularly true for the construction of fused ring systems where the existing ring serves as a foundation for subsequent annulation reactions.

In principle, 2-aminooxazole-4-carbonitrile could serve as a precursor for fused heterocyclic systems, such as oxazolo[5,4-d]pyrimidines, which are structurally analogous to purine (B94841) bases and are of interest in medicinal chemistry. mdpi.com The general synthetic strategies for these systems often involve the cyclization of a pyrimidine (B1678525) ring onto a pre-existing, appropriately substituted oxazole (B20620). nih.gov Typically, this involves a 5-aminooxazole derivative which can react with a one-carbon synthon to form the fused pyrimidine ring. While this suggests a potential pathway, specific literature detailing the use of this compound in such constructions is not found. The reactivity of the 2-amino group in conjunction with the 4-carbonitrile could theoretically be exploited to build adjacent rings, but dedicated studies on this specific substrate are absent from current chemical literature.

The synthesis of triazole derivatives often involves the reaction of nitrogen-rich precursors. chemmethod.com Aminoazoles, as a class, can be utilized in the formation of fused triazole systems. enamine.net For instance, 1,2,4-triazoles can be synthesized through various methods, including the condensation of hydrazines with appropriate reagents. organic-chemistry.orggoogle.com While the amino group of this compound presents a potential reaction site for building a triazole ring, for example through reaction with azides or other nitrogen-containing electrophiles, specific and documented synthetic routes starting from this particular compound are not described in the available research.

Precursors for Diverse Bioactive Molecule Libraries

The 2-aminooxazole core is considered a privileged scaffold in medicinal chemistry due to its presence in various bioactive molecules. researchgate.netresearchgate.net These structures are often explored for developing new therapeutic agents, for instance, in the field of antitubercular research. researchgate.net The generation of compound libraries around a core scaffold is a common strategy in drug discovery. While this compound possesses functional groups that would allow for diversification, creating a library of novel compounds, there is no specific mention in the literature of its use for creating diverse bioactive molecule libraries.

Chelation in Metal Complex Synthesis

Heterocyclic compounds containing nitrogen and oxygen atoms, such as oxazoles, are known to act as ligands in the formation of metal complexes. nih.gov The nitrogen atom of the amino group and the endocyclic nitrogen of the oxazole ring in this compound could potentially act as a bidentate chelating agent for various metal ions. The formation of such metal complexes can lead to novel materials with interesting catalytic or biological properties. researchgate.netnih.gov However, a review of the current scientific literature reveals no studies that have specifically investigated or reported the synthesis and characterization of metal complexes involving this compound as a ligand.

Research on the Role of 2 Aminooxazole in Prebiotic Chemistry

Pathways of Formation from Prebiotic Precursors

2-Aminooxazole can be formed from simple, prebiotically plausible molecules. A key pathway involves the reaction of cyanamide (B42294) with glycolaldehyde (B1209225). rsc.orgresearchgate.net This reaction is significant as both cyanamide and glycolaldehyde are thought to have been present on the early Earth. Furthermore, 2-aminooxazole shares a common synthetic pathway with 2-aminoimidazole, another crucial molecule in prebiotic chemistry. acs.orgnih.gov The relative yields of these two molecules are influenced by environmental conditions such as pH and the concentration of ammonium (B1175870) chloride. acs.orgnih.gov

Recent studies have also demonstrated that the synthesis of 2-aminooxazole can be linked to photoredox chemistry. For instance, cyanamide can be generated by irradiating thiourea (B124793) in the presence of ferrocyanide, which then reacts to form 2-aminooxazole. rsc.org

A proposed mechanism for the formation of 2-aminooxazole from glycolaldehyde and cyanamide involves several key steps, including the formation of a carbinolamine intermediate, cyclization, proton transfer, and the elimination of a water molecule. researchgate.net

| Prebiotic Precursors | Key Intermediates | Resulting Compound |

| Glycolaldehyde, Cyanamide | Carbinolamine | 2-Aminooxazole |

| Thiourea, Ferrocyanide (with UV irradiation) | Cyanamide | 2-Aminooxazole |

Catalytic Effects on Prebiotic Reactions (e.g., Phosphate-Catalysis)

Inorganic phosphate (B84403) is believed to have played a crucial role in facilitating the formation of 2-aminooxazole on the early Earth. nih.gov Computational studies have shown that phosphate catalysis is essential not only for the cyclization and water-elimination steps but also for the initial formation of the carbinolamine intermediate from glycolaldehyde and cyanamide. rsc.orgresearchgate.net Phosphate acts as both a pH buffer and a general-base catalyst in these reactions. acs.orgnih.gov The dihydrogen phosphate ion (H₂PO₄⁻) may have acted as a bifunctional catalyst, simultaneously serving as a general acid and a general base. researchgate.net

Cyanamide itself is a plausible prebiotic phosphate activating agent, though its reactions with phosphate monoesters are typically slow. rsc.org However, the presence of simple 2-oxoacid salts like glyoxylate or pyruvate has been shown to significantly catalyze this activation. rsc.org

| Catalyst | Role in Reaction | Reactants | Product |

| Inorganic Phosphate | General-base catalyst, pH buffer | Glycolaldehyde, Cyanamide | 2-Aminooxazole |

| Glyoxylate/Pyruvate | Catalyst for phosphate activation | Adenosine-3'-phosphate, Cyanamide | Adenosine-2',3'-cyclic phosphate |

Photo-Stability and Environmental Resilience in Early Earth Scenarios

The early Earth's atmosphere was likely more transparent to UV radiation than it is today, making the photostability of prebiotic molecules a critical factor for their accumulation and participation in further reactions. researchgate.net Studies on the UV photostability of 2-aminooxazole have shown that it degrades under UV light, with a half-life ranging from approximately 7 to 100 hours under a solar-like spectrum. rsc.orgrsc.org It is the least photostable among the 2-aminoazole family, which also includes the more photostable 2-aminoimidazole and 2-aminothiazole (B372263). rsc.orgrsc.orgresearchgate.net

The relatively low photostability of 2-aminooxazole might not have been a significant obstacle, depending on the rates of its production and consumption in prebiotic chemical networks. rsc.org It is also possible that other UV-photostable molecules, acting as sunscreens, could have protected 2-aminooxazole from degradation. rsc.orgrsc.org Theoretical studies have explored the photochemical deactivation pathways of 2-aminooxazole, identifying processes such as hydrogen atom detachment, ring-opening, and ring-puckering upon electronic excitation. acs.orgrsc.org

| Compound | Relative Photostability | Estimated Half-life (UV exposure) |

| 2-Aminooxazole | Least photostable | ~7-100 hours |

| 2-Aminothiazole | More photostable than 2-aminooxazole | - |

| 2-Aminoimidazole | Most photostable | - |

Implications for the Origin of Informational Polymers and Nucleotides